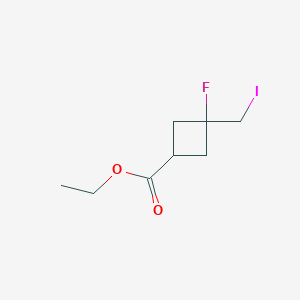

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate

Beschreibung

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C8H12FIO2. This compound is characterized by a cyclobutane ring substituted with a fluoro group, an iodomethyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Eigenschaften

IUPAC Name |

ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FIO2/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLFFEXZCASNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)(CI)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-fluorocyclobutane-1-carboxylate with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate involves its interaction with various molecular targets. The fluoro and iodomethyl groups can participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 3-fluorocyclobutane-1-carboxylate: Lacks the iodomethyl group, making it less reactive in substitution reactions.

Ethyl 3-iodocyclobutane-1-carboxylate:

Methyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both fluoro and iodomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry and radiochemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

This compound is synthesized through a series of reactions involving ethyl cyclobutane-1-carboxylate, fluorinating agents like diethylaminosulfur trifluoride (DAST), and iodinating agents such as iodine monochloride (ICl). The synthesis typically occurs under anhydrous conditions to avoid hydrolysis of intermediates. The compound's unique combination of fluorine and iodine allows for distinctive reactivity patterns, making it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions, where the iodine atom can be replaced by various nucleophiles. This property enables the compound to serve as a precursor for more complex biologically active molecules.

Applications in Radiolabeling

One of the most promising applications of this compound is in the development of radiolabeled molecules for imaging studies, particularly in positron emission tomography (PET). The presence of iodine facilitates the incorporation of radioisotopes, which are crucial for non-invasive imaging techniques in medical diagnostics.

Biological Activity and Case Studies

Research has demonstrated that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity : Compounds derived from cyclobutane structures have shown significant antibacterial effects against Gram-positive bacteria. A related study highlighted the effectiveness of certain derivatives in inhibiting bacterial growth, suggesting potential therapeutic applications .

- Antitumor Activity : Some derivatives have been investigated for their ability to inhibit tumor cell lines. For example, compounds with similar structural motifs demonstrated cytotoxic effects against HL60 and MCF7 cancer cell lines, indicating that this compound could also possess antitumor properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-fluoro-3-(bromomethyl)cyclobutane-1-carboxylate | Bromine instead of iodine | Moderate antimicrobial activity |

| Ethyl 3-fluoro-3-(chloromethyl)cyclobutane-1-carboxylate | Chlorine instead of iodine | Lower reactivity in nucleophilic substitutions |

| Ethyl 3-fluoro-3-(methyl)cyclobutane-1-carboxylate | No halogen substituent | Limited biological activity |

The presence of iodine in this compound enhances its reactivity compared to bromine or chlorine analogs, making it a more versatile candidate for further functionalization and radiolabeling applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.